3-(N,N-Diethylamino)acetanilide
Overview
Description
3-(N,N-Diethylamino)acetanilide: is a chemical compound with the molecular formula C12H18N2O . It is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pharmaceuticals .
Mechanism of Action
Target of Action
It is known to be used as a dye intermediate in the synthesis of the azo dye disperse violet 93:1 .
Biochemical Pathways
As a dye intermediate, it likely participates in the synthesis pathway of the azo dye Disperse Violet 93:1 .
Pharmacokinetics
It is known to have a melting point of 81-84°c (lit) , and a solubility of 700mg/L at 20°C .
Result of Action
As a dye intermediate, its primary role is likely in the synthesis of the azo dye Disperse Violet 93:1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N,N-Diethylamino)acetanilide. For instance, the compound’s solubility can be affected by temperature . Additionally, the compound is used in the dye industry, where pollution control is a significant concern .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Diethylamino)acetanilide typically involves the reaction of 3-(diethylamino)aniline with acetyl chloride . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously monitored and adjusted to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(N,N-Diethylamino)acetanilide can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions often lead to the formation of .
Reduction: The compound can be reduced using reducing agents like or , resulting in the formation of .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Substituted amides.
Scientific Research Applications
3-(N,N-Diethylamino)acetanilide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including and .
Industry: this compound is used in the production of dyes and pigments, where it acts as a precursor for various colorants
Comparison with Similar Compounds
Acetanilide: Similar structure but lacks the diethylamino group.
N-phenylacetamide: Similar structure but lacks the diethylamino group.
N,N-diethylacetanilide: Similar structure but lacks the acetamide group.
Uniqueness: 3-(N,N-Diethylamino)acetanilide is unique due to the presence of both the diethylamino group and the acetamide group . This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity , making it a valuable intermediate in organic synthesis and pharmaceutical production .
Properties
IUPAC Name |
N-[3-(diethylamino)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUKYOSOAAPHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064294 | |
Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-46-8 | |
Record name | N-[3-(Diethylamino)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6375-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(3-(diethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[3-(diethylamino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(diethylamino)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.307 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 3-(N,N-Diethylamino)acetanilide suitable for developing dyes, particularly for inkjet printing?
A1: this compound serves as a valuable coupling component in the synthesis of azo dyes [, ]. Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. By varying the coupling component, one can manipulate the electron distribution within the dye molecule, thereby influencing its color. This compound, with its electron-donating diethylamino group, contributes to the desired color properties in the resulting dyes.
Q2: How does the structure of this compound affect the color of the resulting azo dyes?
A2: The structure of this compound plays a crucial role in determining the color of the resulting azo dyes. It contains an electron-donating diethylamino group (-N(CH2CH3)2). This group increases the electron density of the aromatic ring to which it is attached. When this compound reacts with a diazonium salt to form an azo dye, the electron-donating nature of the diethylamino group influences the energy levels within the resulting conjugated system. This, in turn, affects the wavelengths of light absorbed and reflected by the dye molecule, ultimately determining its perceived color.
Q3: Beyond its use in inkjet printing, are there other potential applications for dyes synthesized using this compound?
A3: Yes, research suggests that azo dyes incorporating this compound may hold potential for applications beyond inkjet printing. One promising avenue is their potential use as antimicrobial agents []. Studies have demonstrated that some novel monoazo dyes based on N-pyridine-1,8-naphthalimides, synthesized using this compound as a coupling component, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This finding opens up exciting possibilities for developing new antimicrobial textiles or coatings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.